Methyl 5-benzyl-1-methylpiperidine-3-carboxylate
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Overview
Description
Methyl 5-benzyl-1-methylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 1-methylpiperidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-benzyl-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential pharmaceutical applications .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- Methyl 1-methylpiperidine-3-carboxylate
- Benzylpiperidine
- Methyl 4-benzylpiperidine-3-carboxylate
Comparison: Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is unique due to the specific positioning of the benzyl group and the methyl ester functionality. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the benzyl group at the 5-position may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications .
Biological Activity
Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a methyl ester. Its structure suggests potential interactions with various biological targets, particularly enzymes and receptors involved in neurological and inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been noted for its interactions with specific molecular targets, which can lead to inhibition or modulation of biochemical pathways relevant to disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in pain and inflammation pathways, making it a candidate for analgesic and anti-inflammatory therapies.
- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential as a modulator for various neurotransmitter systems, particularly in the central nervous system.
In Vitro Studies
Research has shown that this compound exhibits notable biological activity across several assays:
Case Studies
- Anticancer Activity : A study investigating the antiproliferative effects of compounds similar to this compound revealed significant inhibition of human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 µM to 75.3 µM. This suggests potential for further development in oncology .
- Neuroprotection : Preliminary investigations indicate that the compound may confer protective effects against neurodegenerative conditions by modulating pathways associated with neuronal survival. Further studies are needed to elucidate the exact mechanisms involved.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 5-benzyl-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-16-10-13(8-12-6-4-3-5-7-12)9-14(11-16)15(17)18-2/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
VDAOJDXDJUFGAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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